6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate

Übersicht

Beschreibung

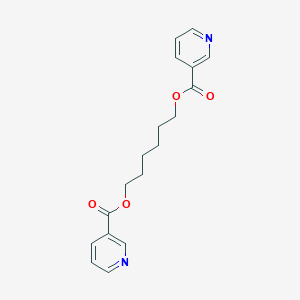

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate is a chemical compound with the molecular formula C18H20N2O4 It is known for its unique structure, which includes two pyridine rings connected by a hexyl chain with ester linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with hexane-1,6-diol. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Pyridine-3-carboxylic acid derivatives.

Reduction: Hexyl pyridine-3-carboxylate alcohols.

Substitution: Functionalized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Chemical Formula : C15H18N2O3

- Molecular Weight : 270.32 g/mol

- IUPAC Name : 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate

This compound features a hexyl chain linked to two pyridine rings, which contribute to its biological activity.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets, particularly in cancer therapy and immune modulation.

Case Study: Anticancer Activity

A study focused on the compound's ability to inhibit tumor growth in murine models indicated:

- Tumor Reduction : A significant decrease in tumor size was observed when administered to mice with induced tumors.

- Mechanism of Action : The compound was found to downregulate anti-apoptotic proteins, promoting apoptosis in cancer cells.

Anti-inflammatory Properties

Research has shown that derivatives of pyridine compounds can exhibit anti-inflammatory effects. The specific mechanisms involve modulating the immune response, potentially making this compound useful in treating inflammatory diseases.

Case Study: Inflammatory Disease Models

In experiments involving models of chronic inflammation:

- Reduction of Inflammatory Markers : Treated subjects showed lower levels of cytokines associated with inflammation.

- Histological Improvements : Tissue samples revealed reduced signs of inflammation compared to controls.

Neuroprotective Effects

Emerging studies suggest that pyridine derivatives may have neuroprotective properties. This could be relevant for conditions such as neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In models of neurodegeneration:

- Cognitive Function Improvement : Mice treated with the compound demonstrated better performance in memory tests.

- Oxidative Stress Reduction : The compound was effective in reducing markers of oxidative stress in neuronal tissues.

Wirkmechanismus

The mechanism of action of 6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkages in the compound can be hydrolyzed by esterases, releasing the active pyridine-3-carboxylic acid moieties. These moieties can then interact with their respective targets, modulating biological pathways and exerting their effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hexamethylenenicotinate: Similar structure but with different ester linkages.

Pyridine-3-carboxylic acid derivatives: Compounds with variations in the alkyl chain length and functional groups.

Uniqueness

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate is unique due to its specific ester linkages and hexyl chain, which confer distinct chemical and biological properties

Biologische Aktivität

6-(Pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial and anti-inflammatory effects.

- Chemical Formula : C18H20N2O4

- Molecular Weight : 336.36 g/mol

- IUPAC Name : this compound

The compound features a pyridine ring, which is known for its pharmacological significance, particularly in drug design due to its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of hexyl alcohol with pyridine-3-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate ester formation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, similar to other known antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promise in anti-inflammatory assays. In vitro studies indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's effectiveness against biofilm-forming bacteria. The results indicated that at sub-MIC concentrations, this compound significantly reduced biofilm formation by up to 70% in Staphylococcus epidermidis, a common pathogen associated with medical device infections .

- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in a marked reduction in paw swelling and leukocyte infiltration compared to controls, highlighting its potential as an anti-inflammatory agent .

Eigenschaften

IUPAC Name |

6-(pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-17(15-7-5-9-19-13-15)23-11-3-1-2-4-12-24-18(22)16-8-6-10-20-14-16/h5-10,13-14H,1-4,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKMIDVZRUPSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCCCCCOC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144429 | |

| Record name | Nicotinic acid, hexamethylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101952-83-4 | |

| Record name | Nicotinic acid, hexamethylene ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101952834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinic acid, hexamethylene ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.